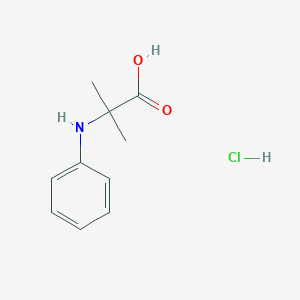
2-Methyl-2-(phenylamino)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(phenylamino)propanoicacidhydrochloride is an organic compound with a complex structure that includes both methyl and phenylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(phenylamino)propanoicacidhydrochloride typically involves the reaction of 2-methyl-2-(phenylamino)propanoic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(phenylamino)propanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants and products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
2-Methyl-2-(phenylamino)propanoicacidhydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound may be used in studies of enzyme interactions and metabolic pathways, providing insights into biological processes.
Medicine: Research into potential therapeutic applications of the compound includes its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-2-(phenylamino)propanoicacidhydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(methylamino)propanoic acid hydrochloride
- 2-Methyl-2-(4-methylphenoxy)propanoic acid
- 2-Methyl-2-(4-phenoxyphenoxy)propanoic acid
Uniqueness
Compared to these similar compounds, 2-Methyl-2-(phenylamino)propanoicacidhydrochloride has unique structural features that confer distinct chemical properties. These properties may include differences in reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
2-anilino-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2,9(12)13)11-8-6-4-3-5-7-8;/h3-7,11H,1-2H3,(H,12,13);1H |
Clave InChI |
BZHSMDGCHSKXGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)NC1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
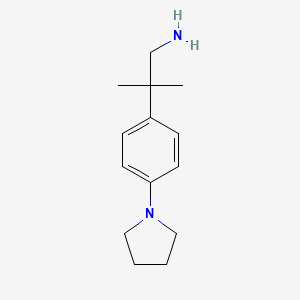
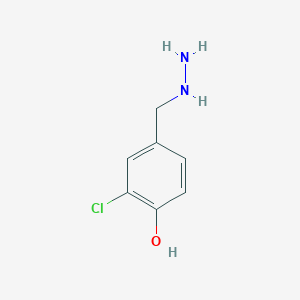
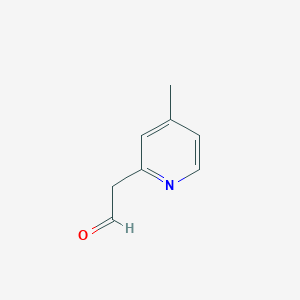
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
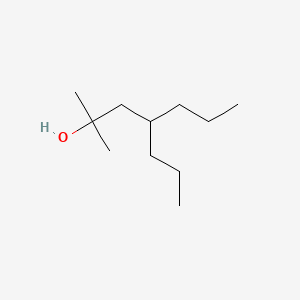
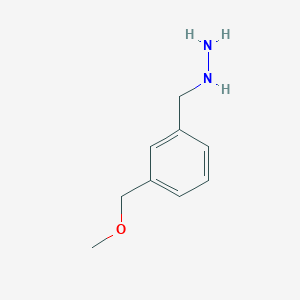
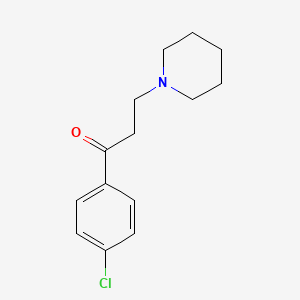
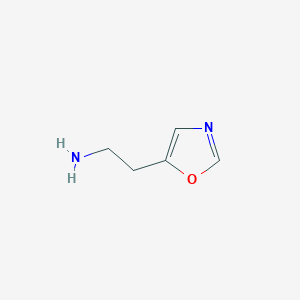
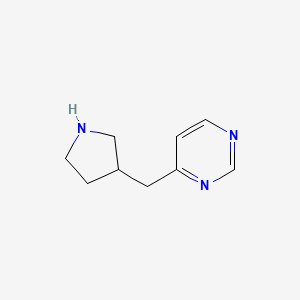
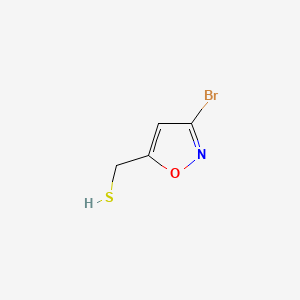
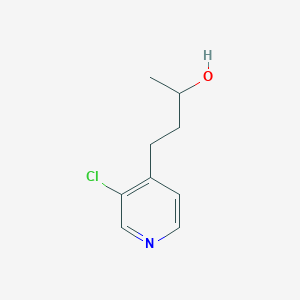
![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
